
N-benzyl-4-(2-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(2-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C25H20F2N4O2S and its molecular weight is 478.52. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-4-(2-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-(2-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiallergy Activity
- Overview: A study investigated N-(4-substituted-thiazolyl)oxamic acid derivatives for their antiallergy activity in a rat model. These compounds showed significant potency, more so than disodium cromoglycate, a known antiallergy agent (Hargrave et al., 1983).
Antimicrobial Synthesis
- Overview: A precursor of this compound was used in the synthesis of various heterocyclic compounds like imidazole, oxadiazole, and thiadiazole, showing antimicrobial activity. The study highlights its potential in creating antimicrobial agents (Elmagd et al., 2017).
Antitumor and Antioxidant Agents
- Overview: Synthesis of new fused and binary 1,3,4‐Thiadiazoles, including derivatives of this compound, demonstrated potential as antitumor and antioxidant agents. These findings are crucial for developing new cancer treatments (Hamama et al., 2013).
Biological Evaluation in Medicinal Chemistry
- Overview: The compound was part of a study focusing on the synthesis of benzamides with biological applications, highlighting its significance in drug chemistry and its potential to bind nucleotide protein targets (Saeed et al., 2015).
Antibacterial Activity
- Overview: Novel Schiff base derivatives of this compound exhibited significant antibacterial activity, opening avenues for new antibacterial agents (Abdulghani et al., 2022).
Anti-HIV Activity
- Overview: This compound was part of a study developing new non-nucleoside reverse transcriptase inhibitors with anti-HIV-1 and anti-HIV-2 activity, signifying its role in antiviral research (Al-Masoudi et al., 2007).
Cardiac Electrophysiological Activity
- Overview: Research on N-substituted imidazolylbenzamides, including this compound, showed its effectiveness as class III electrophysiological agents, indicating potential in cardiac therapeutics (Morgan et al., 1990).
Anticancer Evaluation
- Overview: A study focusing on Schiff’s bases containing thiadiazole and benzamide groups, related to this compound, showed promising anticancer activity, highlighting its potential in cancer therapy (Tiwari et al., 2017).
Antitubercular Activity
- Overview: Derivatives of this compound were explored for their potential as antitubercular agents, showing notable bactericidal properties against Mycobacterium tuberculosis (Kim et al., 2009).
Corrosion Inhibition
- Overview: Benzothiazole derivatives, similar to this compound, demonstrated an inhibitory effect against steel corrosion in acidic environments, suggesting applications in material science (Hu et al., 2016).
Kinase Inhibition Activity
- Overview: Benzimidazole/benzoxazole derivatives, related to this compound, exhibited kinase inhibition activity, showing potential as anti-inflammatory and analgesic agents (Sondhi et al., 2006).
Electrochemical Synthesis
- Overview: Electrochemical methods were utilized to synthesize benzothiazoles and thiazolopyridines from thioamides, demonstrating the compound's relevance in green chemistry applications (Qian et al., 2017).
Rhenium and Technetium Complexes
- Overview: The compound was part of a study synthesizing tridentate benzamidine ligands for rhenium and technetium complexes, indicating its importance in inorganic chemistry (Huy et al., 2008).
Dopamine D2 Receptor Binding
- Overview: Its derivatives were investigated as dopamine D2 receptor blockers, relevant in the development of antipsychotic medications (Thurkauf et al., 1995).
Antiulcer Agents
- Overview: Imidazo[1,2-a]pyridines, derivatives of this compound, were synthesized as potential antiulcer agents, showing cytoprotective properties (Starrett et al., 1989).
Antibacterial Schiff Bases
- Overview: The compound was involved in the synthesis of Schiff bases displaying notable antibacterial activity, relevant in antimicrobial research (Palkar et al., 2017).
Benzothiazole Synthesis
- Overview: Electrochemical methods were used to synthesize benzothiazoles from N-aryl thioamides, showcasing its application in synthetic organic chemistry (Wang et al., 2017).
TACE Inhibitors
- Overview: Benzamides, including this compound, were investigated as inhibitors of TNF-alpha Converting Enzyme (TACE), relevant in inflammatory disease treatment (Ott et al., 2008).
Antifungal Agents
- Overview: The compound was part of a study synthesizing thiazole derivatives with potential as antifungal agents, indicating its importance in antifungal drug development (Narayana et al., 2004).
Antibacterial Xanthene Derivatives
- Overview: Benzimidazole derivatives, related to this compound, were synthesized and tested for their antibacterial activities, contributing to the field of antibacterial drug discovery (Patil et al., 2015).
Propriétés
IUPAC Name |
N-benzyl-4-[2-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N4O2S/c26-19-8-11-21(27)22(14-19)30-23(32)16-34-25-28-12-13-31(25)20-9-6-18(7-10-20)24(33)29-15-17-4-2-1-3-5-17/h1-14H,15-16H2,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJUEGIZKROSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(2-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

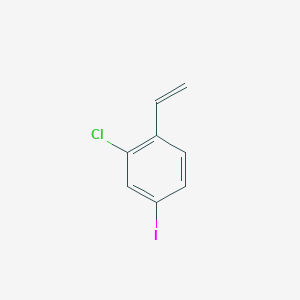
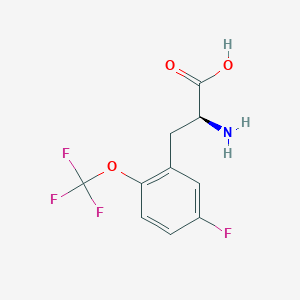
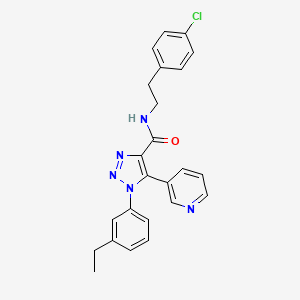
![5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N-methyl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2641340.png)
![(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2641342.png)
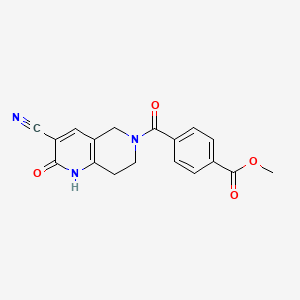
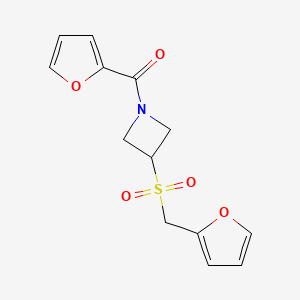

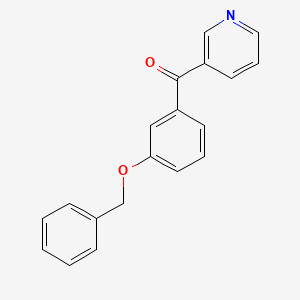
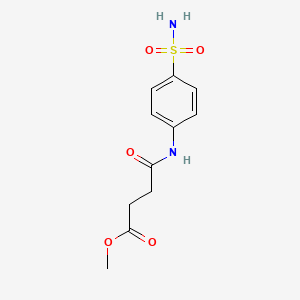
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2641349.png)
![1-(3-Fluorophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2641351.png)
![(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2641353.png)
![2-[2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]isoindole-1,3-dione](/img/structure/B2641356.png)